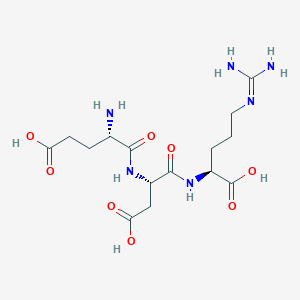
Tyrosinase-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosinase-IN-6 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and biotechnology. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin synthesis and offering potential therapeutic benefits for conditions related to hyperpigmentation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often begins with the selection of appropriate starting materials, which undergo a series of chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are carried out under specific conditions, including controlled temperature, pH, and the use of catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, selection of suitable solvents, and the use of industrial-grade equipment. The process also includes purification steps to isolate the final product from impurities and by-products. Techniques such as crystallization, chromatography, and distillation are commonly employed to achieve high-purity this compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tyrosinase-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium, platinum.
Solvents: Organic solvents like methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
Tyrosinase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin synthesis and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Utilized in the development of skin-lightening products and cosmetics aimed at reducing pigmentation.
Mecanismo De Acción
The mechanism of action of Tyrosinase-IN-6 involves its interaction with the active site of the tyrosinase enzyme. By binding to the copper ions present in the enzyme’s active site, this compound inhibits the enzyme’s catalytic activity, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex between this compound and the enzyme, effectively blocking the enzyme’s ability to catalyze the oxidation of tyrosine.
Comparación Con Compuestos Similares
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in skin-lightening products.
Arbutin: A natural compound with tyrosinase inhibitory activity, commonly used in cosmetics.
Hydroquinone: A potent skin-lightening agent with tyrosinase inhibitory properties.
Uniqueness of Tyrosinase-IN-6
This compound stands out due to its high potency and specificity in inhibiting tyrosinase activity. Unlike some other inhibitors, this compound exhibits minimal side effects and has a favorable safety profile, making it a promising candidate for therapeutic and cosmetic applications. Additionally, its unique chemical structure allows for targeted inhibition of tyrosinase, providing effective control over melanin synthesis.
Propiedades
Fórmula molecular |
C24H31N3O2 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperidin-1-yl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H31N3O2/c28-23-8-6-22(7-9-23)26-14-16-27(17-15-26)24(29)19-25-12-10-21(11-13-25)18-20-4-2-1-3-5-20/h1-9,21,28H,10-19H2 |
Clave InChI |
YQAQFFRPWGNWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


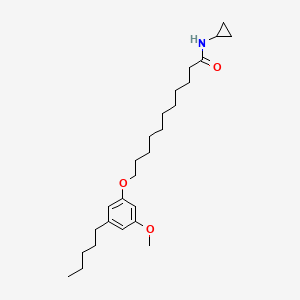
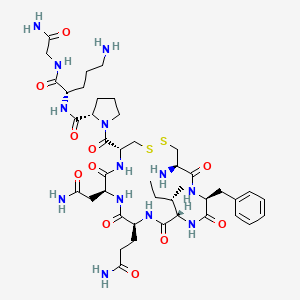
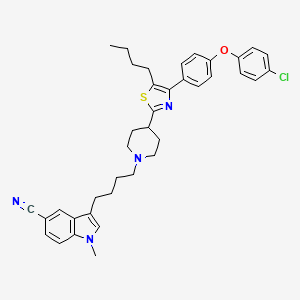
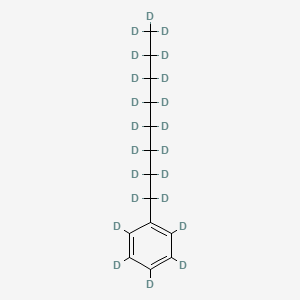
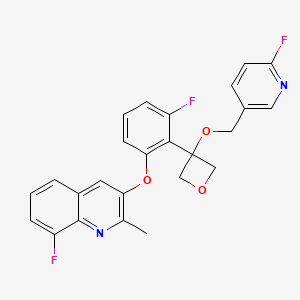
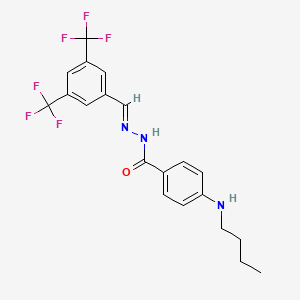
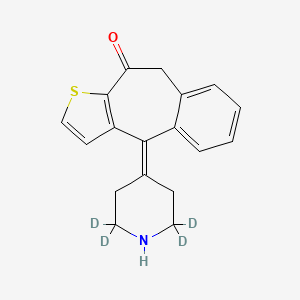

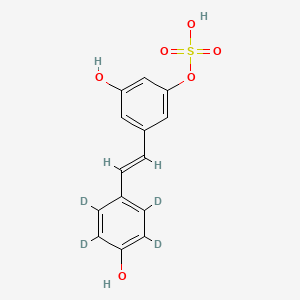

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
